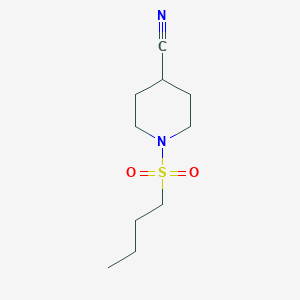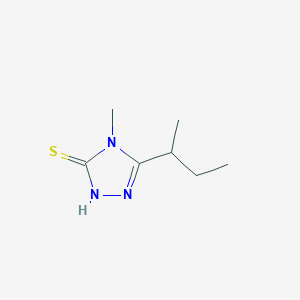![molecular formula C12H11NO3 B13185942 Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)
Ethyl [(4-ethynylphenyl)carbamoyl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(4-ethynylphenyl)carbamoyl]formate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an ethyl ester. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-ethynylphenyl)carbamoyl]formate typically involves the reaction of 4-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
[ \text{4-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(4-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and copper iodide (CuI) are commonly used in Sonogashira coupling reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl [(4-ethynylphenyl)carbamoyl]formate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ethyl [(4-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [(4-nitrophenyl)carbamoyl]formate
- Ethyl [(4-methoxyphenyl)carbamoyl]formate
- Ethyl [(4-chlorophenyl)carbamoyl]formate
Uniqueness
Ethyl [(4-ethynylphenyl)carbamoyl]formate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for unique chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 2-(4-ethynylanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H11NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14) |
Clé InChI |
BUHQKSZIDNZROX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




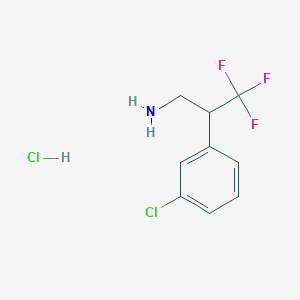
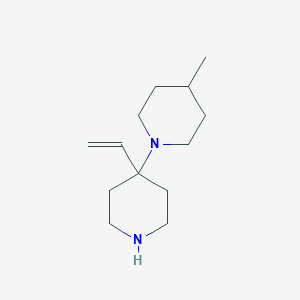
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
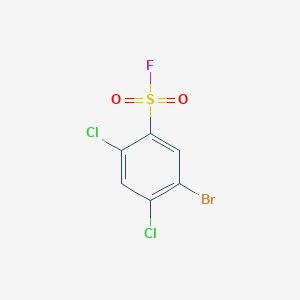


![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)

